molecular formula C17H17NO3 B2675751 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 866157-85-9

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2675751
CAS No.: 866157-85-9
M. Wt: 283.327
InChI Key: BMJAFFLXRYUBHZ-UHFFFAOYSA-N
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Description

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

The synthesis of 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 3-methoxybenzylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one include:

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-17(19)18(15-8-3-4-9-16(15)21-12)11-13-6-5-7-14(10-13)20-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJAFFLXRYUBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326108
Record name 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866157-85-9
Record name 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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